

5-Fluoronaphthalen-2-ol chemical structure and CAS number

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Compound of Interest

Compound Name: 5-Fluoronaphthalen-2-ol

Cat. No.: B584125

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An In-depth Technical Guide to 5-Fluoronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **5-Fluoronaphthalen-2-ol**, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, it offers unique electronic and metabolic properties that are actively being explored in the development of novel therapeutic agents and functional materials. This document consolidates available data on its chemical identity and provides logical workflows for its potential synthesis, based on established chemical principles.

Chemical Structure and Identification

The chemical structure of **5-Fluoronaphthalen-2-ol** combines a naphthalene core with a hydroxyl group at the 2-position and a fluorine atom at the 5-position. This specific arrangement influences the molecule's reactivity, acidity, and biological interactions.

While a dedicated CAS number for **5-Fluoronaphthalen-2-ol** is not readily found in major chemical databases, its structure and properties can be inferred from related compounds. For reference, the CAS numbers of similar naphthalenol derivatives are provided in the table below.

Compound Name	Molecular Formula	CAS Number
2-Naphthalenol	C ₁₀ H ₈ O	135-19-3
5-Amino-2-naphthol	C ₁₀ H ₉ NO	86-97-5[1]
2-Fluoronaphthalen-1-ol	C ₁₀ H ₇ FO	56874-95-4[2]
Heptafluoro-2-naphthol	C ₁₀ HF ₇ O	727-49-1[3]

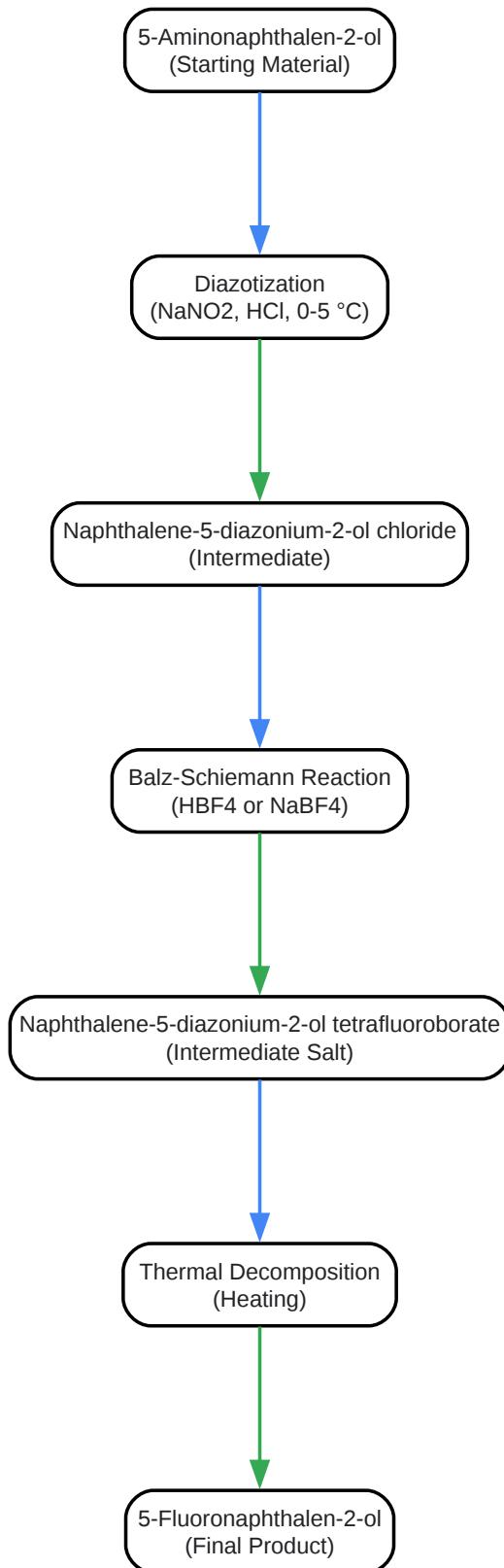
Physicochemical Properties (Predicted)

Quantitative experimental data for **5-Fluoronaphthalen-2-ol** is not extensively available. However, based on its structure, the following properties can be predicted:

Property	Predicted Value
Molecular Formula	C ₁₀ H ₇ FO
Molecular Weight	162.16 g/mol
Appearance	Off-white to light brown solid
Solubility	Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water.
Acidity (pKa)	The hydroxyl group's acidity is expected to be slightly increased compared to 2-naphthol due to the electron-withdrawing effect of the fluorine atom.

Logical Synthesis Workflow

The synthesis of **5-Fluoronaphthalen-2-ol** can be approached through several synthetic routes. A logical workflow starting from a readily available precursor, such as 5-aminonaphthalen-2-ol, is presented below. This method, known as the Balz-Schiemann reaction, is a standard procedure for introducing fluorine into an aromatic ring.

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Caption: Proposed synthesis of **5-Fluoronaphthalen-2-ol** via the Balz-Schiemann reaction.

Experimental Protocol: Balz-Schiemann Reaction

The following is a generalized experimental protocol for the synthesis of **5-Fluoronaphthalen-2-ol** from 5-aminonaphthalen-2-ol. Researchers should adapt and optimize this procedure based on laboratory conditions and safety protocols.

Materials:

- 5-Aminonaphthalen-2-ol
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Tetrafluoroboric acid (HBF_4) or Sodium tetrafluoroborate (NaBF_4)
- Ice
- Anhydrous solvent (e.g., toluene or xylene)
- Standard laboratory glassware and safety equipment

Procedure:

- **Diazotization:**
 - Dissolve 5-aminonaphthalen-2-ol in an appropriate volume of dilute hydrochloric acid in a flask cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. The addition rate should be controlled to keep the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt intermediate.
- **Fluorination (Balz-Schiemann Reaction):**

- To the cold diazonium salt solution, slowly add a chilled solution of tetrafluoroboric acid or sodium tetrafluoroborate.
- A precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring in the ice bath for 30-60 minutes.
- Isolate the precipitated salt by filtration and wash it with cold water, followed by a cold, low-boiling point organic solvent (e.g., diethyl ether or cold ethanol) to remove residual acid and water.

• Thermal Decomposition:

- Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
- Gently heat the dry salt in an anhydrous, high-boiling point solvent (such as toluene or xylene) or as a solid (with appropriate safety shielding).
- The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield **5-Fluoronaphthalen-2-ol**. The reaction progress can be monitored by the cessation of gas evolution.

• Purification:

- After the reaction is complete, cool the mixture.
- The crude product can be purified by standard methods such as recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

- ^1H NMR and ^{19}F NMR spectroscopy to confirm the structure and the position of the fluorine atom.
- Mass spectrometry to determine the molecular weight.

- Infrared (IR) spectroscopy to identify the hydroxyl functional group.
- Melting point analysis to assess purity.

Potential Applications in Research and Drug Development

Fluorinated naphthalenol derivatives are of significant interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's:

- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.
- Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of a ligand to its target protein.
- Lipophilicity: The strategic placement of fluorine can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Researchers can utilize **5-Fluoronaphthalen-2-ol** as a building block or scaffold to synthesize more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.

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References

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2. 2-Fluoronaphthalen-1-ol | C10H7FO | CID 2761403 - PubChem [pubchem.ncbi.nlm.nih.gov]
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